molecular formula C11H16N2O3 B13915144 tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate

Cat. No.: B13915144
M. Wt: 224.26 g/mol
InChI Key: BAFFUZOICRQKTQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which also contains a hydroxyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, leading to the formation of a fully saturated pyridine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxy-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (6-methylpyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate

Uniqueness:

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H16N2O3/c1-7-8(14)5-6-9(12-7)13-10(15)16-11(2,3)4/h5-6,14H,1-4H3,(H,12,13,15)

InChI Key

BAFFUZOICRQKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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